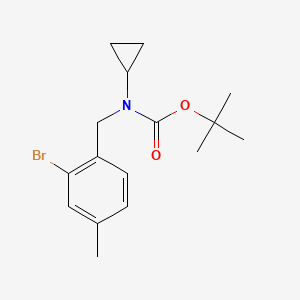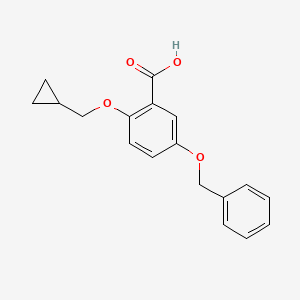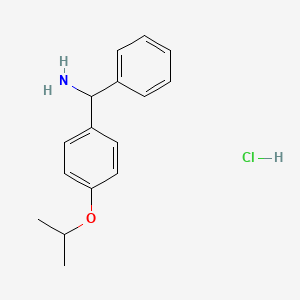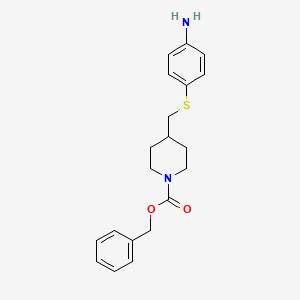![molecular formula C19H22BNO5 B8129945 4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B8129945.png)
4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane: is an organoboron compound that features a dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a nitrobenzyl alcohol derivative under specific conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives or other substituted phenyl derivatives.
科学研究应用
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.
Biology
In biological research, derivatives of this compound can be used as probes or intermediates in the synthesis of biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create a variety of bioactive compounds.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The ability to modify the phenyl ring and the nitro group allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process is crucial in the formation of carbon-carbon bonds in organic synthesis.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Allylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane is unique due to the presence of the nitrobenzyloxy group. This functional group provides additional reactivity and allows for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[(3-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)16-10-5-6-11-17(16)24-13-14-8-7-9-15(12-14)21(22)23/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXPGPZSPXMOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carbonyl]-amino}-propionic acid methyl ester](/img/structure/B8129885.png)
![4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8129891.png)









